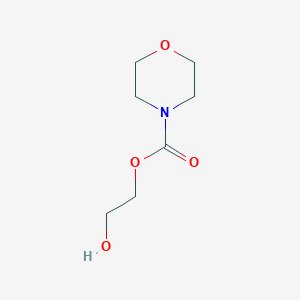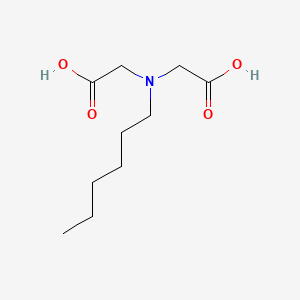
2,2'-(Hexylazanediyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Hexylazanediyl)diacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hexyl group attached to an azanediyl group, which is further connected to two acetic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexylazanediyl)diacetic acid typically involves the reaction of hexylamine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Hexylamine} + 2 \text{Chloroacetic acid} \rightarrow 2,2’-(\text{Hexylazanediyl})\text{diacetic acid} + 2 \text{Hydrochloric acid} ]
The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Hexylazanediyl)diacetic acid may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Hexylazanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moieties can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2’-(Hexylazanediyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: The compound can be used in the production of biodegradable chelating agents and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-(Hexylazanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Octylazanediyl)diacetic acid: Similar structure with an octyl group instead of a hexyl group.
2,2’-(Ethylazanediyl)diacetic acid: Contains an ethyl group instead of a hexyl group.
2,2’-(Butylazanediyl)diacetic acid: Features a butyl group in place of the hexyl group.
Uniqueness
2,2’-(Hexylazanediyl)diacetic acid is unique due to its specific hexyl group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
56004-52-5 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-[carboxymethyl(hexyl)amino]acetic acid |
InChI |
InChI=1S/C10H19NO4/c1-2-3-4-5-6-11(7-9(12)13)8-10(14)15/h2-8H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
SGKUSVMVHGBAGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
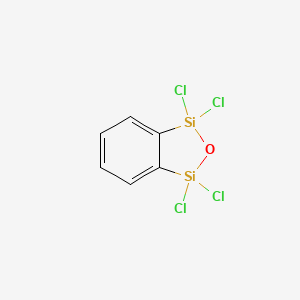
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
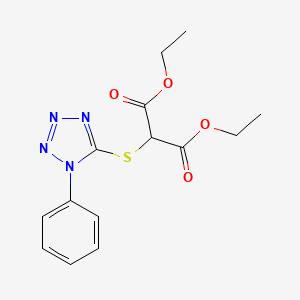
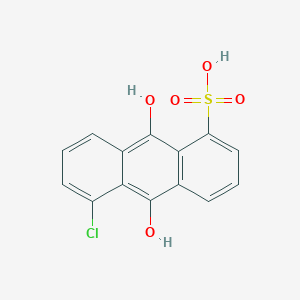
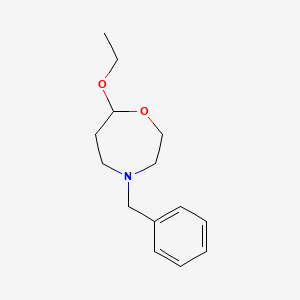

![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
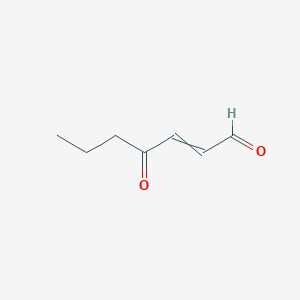
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
